molecular formula C7H6N2OS B182030 7-甲基-5H-[1,3]噻唑并[3,2-a]嘧啶-5-酮 CAS No. 700-52-7

7-甲基-5H-[1,3]噻唑并[3,2-a]嘧啶-5-酮

货号: B182030
CAS 编号: 700-52-7
分子量: 166.2 g/mol
InChI 键: XMDSWVYUSVIUCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the linear formula C7H6N2OS . It is used in early discovery research .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, including 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, has been reported to be achieved through the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These building blocks include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .


Molecular Structure Analysis

The molecular structure of “7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” can be represented by the SMILES string O=C1N2C(SC=C2)=NC(C)=C1 .


Chemical Reactions Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .

作用机制

Target of Action

The primary targets of 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one are currently unknown. This compound is a structural analog of biogenic purine bases , suggesting it may interact with similar biological targets.

Mode of Action

As a purine analog , it may interact with its targets in a similar manner to other purine-based compounds, potentially interfering with nucleic acid synthesis or signal transduction pathways.

Biochemical Pathways

Given its structural similarity to purine bases , it may impact pathways involving purine metabolism or signaling

Result of Action

Some thiazolopyrimidines, a class of compounds that includes 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, have demonstrated a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities . .

未来方向

Thiazolo[3,2-a]pyrimidine derivatives, including “7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one”, have huge synthetic potential and are considered promising scaffolds for the design of new medicines . Their moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

属性

IUPAC Name

7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDSWVYUSVIUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344462
Record name 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-52-7
Record name 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-aminothiazole (5.0 g, 49.930 mmol) in acetic acid (40 ml) was added ethyl acetoacetate (9.746 g, 74.90 mmol) at room temperature. The reaction mixture was heated to reflux for 12 h under nitrogen. The reaction mixture was allowed to cool to room temperature. The residue obtained after concentration of the reaction mixture was basified with saturated solution of sodium bicarbonate and diluted with ethyl acetate (500 ml). The organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated to afford a crude product which was purified by silica gel column chromatography using 1% methanol in chloroform to give 4.20 g of the product as a white solid; 1H NMR (300 MHz, CDCl3) δ 2.38 (s, 3H), 6.15 (s, 1H), 6.95 (d, J=4.8 Hz, 1H), 7.94 (d, J=4.8 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.746 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-aminothiazole (5 g, 49.931 mmol) in acetic acid (40 ml) was added ethyl acetoacetate (9.48 ml, 74.843 mmol) at room temperature. The reaction mixture was heated to reflux for 12 h under nitrogen. The reaction mixture was cooled to room temperature. The residue obtained after concentration under reduced pressure was basified with saturated NaHCO3 solution and diluted with ethyl acetate (50 ml). The organic layer was washed with brine (100 ml), dried (Na2SO4) and concentrated to afford a crude product which was purified by silica gel column chromatography using 1% methanol in chloroform to give 3.3 g of the product as a white solid; 1H NMR (300 MHz, CDCl3) δ 2.38 (s, 3H), 6.15 (s, 1H), 6.95 (d, J=4.8 Hz, 1H), 7.94 (d, J=4.8 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.48 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 2-aminothiazole (50 g, 499.301 mmol), ethyl acetoacetate (96 ml, 748.885 mmol) and acetic acid (400 ml) was reacted together according to the procedure described in Intermediate 3, Step 1 to afford a crude product which was purified by silica gel column chromatography using 1% methanol in chloroform to give 40 g of the product as a white solid; 1H NMR (300 MHz, CDCl3) δ 2.38 (s, 3H), 6.15 (s, 1H), 6.95 (d, J=4.8 Hz, 1H), 7.94 (d, J=4.8 Hz, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 1,3-benzothiazol-2-amine (20 g, 0.133 mmol), ethyl acetoacetate (25.96 g, 0.199 mmol) and acetic acid (150 ml) was reacted together according to the procedure described in Intermediate 3, Step 1 to afford 9 g of the desired product as a pale yellow solid; 1H NMR (300 MHz, CDCl3) δ 2.38 (s, 3H), 6.15 (s, 1H), 6.95 (d, J=4.8 Hz, 1H), 7.94 (d, J=4.8 Hz, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 3
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 4
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 5
Reactant of Route 5
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 6
Reactant of Route 6
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Customer
Q & A

Q1: How is 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one synthesized?

A1: Research demonstrates the synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives using 6-methyl-2-thiouracil as a starting material. Reacting it with 1-acyl-2-bromoacetylenes yields various derivatives, including 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, which was further characterized using X-ray crystallography. Another study explored the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides under different conditions, leading to the formation of 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidine-4(3H)-one and 3-hydroxy-3-aryl-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-one. Cyclization of these intermediates in concentrated sulfuric acid resulted in the formation of 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives.

Q2: What are the potential pharmacological applications of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives?

A2: Research indicates potential anticonvulsant activity associated with 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. Specifically, 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives demonstrated activity in a rat model of pentylenetetrazole-induced seizures. This finding suggests the potential of these compounds as therapeutic agents for epilepsy.

Q3: How do structural modifications of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one influence its biological activity?

A3: The introduction of various substituents at the 3-position of the 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold significantly impacts its anticonvulsant activity. This structure-activity relationship (SAR) suggests that optimizing the substituents at this position could lead to compounds with enhanced potency and selectivity.

Q4: Are there other biological activities associated with 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives?

A4: While not directly related to 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one itself, the derivative 6-[2-[4[bis(4-fluorophenyl)methylene]-1-piperadinyl]- ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (R59022) is a known diacylglycerol kinase inhibitor. R59022 has been shown to inhibit the phosphorylation of 1-oleoyl-2-acetylglycerol (OAG) in platelets, leading to increased protein kinase C activity. This suggests that 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives could potentially be modified to target other enzymes involved in intracellular signaling pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。